molecular formula C6H10O2S B1321635 Tetrahydro-2H-thiopyran-4-carboxylic acid CAS No. 89489-53-2

Tetrahydro-2H-thiopyran-4-carboxylic acid

Cat. No. B1321635
CAS RN: 89489-53-2
M. Wt: 146.21 g/mol
InChI Key: SCKSQOIXSGPVJS-UHFFFAOYSA-N
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Description

Tetrahydro-2H-thiopyran-4-carboxylic acid is a sulfur-containing heterocyclic compound that is structurally related to various biologically active compounds and intermediates used in medicinal chemistry. Although not directly mentioned in the provided papers, its structural analogs and synthetic methods can offer insights into its potential synthesis and applications.

Synthesis Analysis

The synthesis of related sulfur-containing heterocycles has been reported. For instance, the synthesis of tetrahydro-2H-1,4-thiazine-3-carboxylic acid, a thio analogue, was achieved by reacting benzyl (S)-N-benzyloxycarbonyl-2-aziridinecarboxylate with 2-chloroethanethiol . This method could potentially be adapted for the synthesis of tetrahydro-2H-thiopyran-4-carboxylic acid by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of tetrahydro-2H-thiopyran-4-carboxylic acid would consist of a six-membered ring containing a sulfur atom and a carboxylic acid functional group. The presence of the sulfur atom is likely to influence the electronic properties of the molecule, as seen in the synthesis of tetracyclic thieno[2,3-b]thiopyran-fused compounds, where the sulfur atom plays a crucial role in the formation of the heterocyclic structure .

Chemical Reactions Analysis

The reactivity of tetrahydro-2H-thiopyran-4-carboxylic acid can be inferred from related compounds. For example, the synthesis of derivatives of 2-[(1,4-dioxo-1-amino-4-arylbutyl-2-en-2-yl)amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid involved intramolecular cyclization and decyclization reactions, indicating that the thiopyran ring can participate in various chemical transformations .

Physical and Chemical Properties Analysis

While the physical and chemical properties of tetrahydro-2H-thiopyran-4-carboxylic acid are not directly reported, related sulfur-containing heterocycles exhibit unique properties due to their heteroatoms. For instance, the synthesis of 1,4-thiazino[2,3-h]quinoline-8-carboxylic acids involved reductive lactamisation, a reaction that is sensitive to the redox properties of the sulfur atom . The presence of the carboxylic acid group would also contribute to the compound's acidity and solubility in polar solvents.

Scientific Research Applications

Synthesis and Reagent Preparation

Tetrahydro-2H-thiopyran-4-carboxylic acid and its derivatives play a significant role in the synthesis of various compounds. Ward et al. (2007) described the efficient preparation of reagents for thiopyran introduction, useful in synthesizing thiopyran-containing compounds (Ward et al., 2007).

Use in Peptide Synthesis

Stoykova et al. (2014) explored the synthesis of novel 2H-azirin-3-amine from tetrahydro-2H-thiopyran-4-carboxylic acid, demonstrating its utility as a synthon for dipeptide segments in peptide synthesis (Stoykova et al., 2014).

Organosulfur Compound Synthesis

Asghari et al. (2016) reported on the synthesis of functionalized thiopyran derivatives, highlighting the role of tetrahydro-2H-thiopyran-4-carboxylic acid derivatives in the creation of organosulfur compounds (Asghari et al., 2016).

Structural and Chemical Analysis

Lucassen and Zwanenburg (2004) investigated the ring contraction of 3,6-dihydro-2H-thiopyrans to thiolanes, providing insights into the structural transformations of tetrahydro-2H-thiopyran-4-carboxylic acid derivatives (Lucassen & Zwanenburg, 2004).

Heterocycle Formation and Applications

Yamagata et al. (2001) discussed the synthesis of 2H-thiopyrans, emphasizing the role of tetrahydro-2H-thiopyran-4-carboxylic acid in the formation of heterocycles with potential applications in various fields (Yamagata et al., 2001).

properties

IUPAC Name

thiane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2S/c7-6(8)5-1-3-9-4-2-5/h5H,1-4H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCKSQOIXSGPVJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60616242
Record name Thiane-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60616242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrahydro-2H-thiopyran-4-carboxylic acid

CAS RN

89489-53-2
Record name Thiane-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60616242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TETRAHYDROTHIOPYRAN-4-CARBOXYLIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 1.97 g (15.5 mmol) of tetrahydro-thiopyran-4-carbonitrile in 5 mL of ethanol (EtOH) was added to a solution of 6.2 g (155 mmol) of sodium hydroxide (NaOH) in 30 mL of EtOH and 15 mL of water, and the resulting mixture was heated at reflux for 4 h. The reaction mixture was cooled in an ice bath, acidified with concentrated hydrochloric acid to pH=2, and then concentrated to give a precipitate which was filtered to afford 1.36 g (60%) of desired tetrahydro-thiopyran-4-carboxylic acid as a brown crystalline solid as indicated by 1H NMR.
Quantity
1.97 g
Type
reactant
Reaction Step One
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of tetrahydro-thiopyran-4-carbonitrile (646 mmol), in ethanol (600 ml) was added in one portion to a rapidly stirring mixture of sodium hydroxide (258.4 g, 6.46 mol) in water (1.1 L). The mixture was then heated to 90° C. for 2 h, cooled to 0° C. and the pH adjusted to 2 with conc. hydrochloric acid solution. The ethanol was then removed in vacuo and the suspension extracted into dichloromethane (3×1 L). The combined organic extracts were then dried over magnesium sulfate and evaporated in vacuo to give tetrahydro-thiopyran-4-carboxylic acid as a brown solid (96 g, 646 mmol).
Quantity
646 mmol
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
258.4 g
Type
reactant
Reaction Step Two
Name
Quantity
1.1 L
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
SA Stoykova, A Linden… - Journal of Sulfur …, 2014 - Taylor & Francis
… Thus, tetrahydro-2H-thiopyran-4-carboxylic acid chloride (6) Citation12 was reacted with L-proline methyl ester (7) to give N-[(tetrahydro-2H-thiopyran-4-yl)carbonyl]-L-proline methyl …
Number of citations: 2 www.tandfonline.com
C Strässler, A Linden, H Heimgartner - Helvetica chimica acta, 1997 - Wiley Online Library
… It is especially worth mentioning that Z-Aib-Tht-Aib-N(Ph)Me (18 b, Tht = 4-aminotetrahydro-2H-thiopyran-4-carboxylic acid) forms a fl-turn conformation in the crystal and, most likely, …
Number of citations: 66 onlinelibrary.wiley.com
JCL Fournier, JP Evans, F Zappacosta… - ACS Chemical …, 2021 - ACS Publications
… Acylation of 9 was then carried out with acetic anhydride, isobutyryl chloride, or tetrahydro-2H-thiopyran-4-carboxylic acid to afford the desired DHB esters 5, 6, and 7 (Scheme 2). …
Number of citations: 4 pubs.acs.org
TC Sherwood, N Li, AN Yazdani… - The Journal of Organic …, 2018 - ACS Publications
… The compound was prepared by the general procedure using tetrahydro-2H-thiopyran-4-carboxylic acid (55 mg, 0.38 mmol, 1.5 equiv) and lepidine (8, 36 mg, 0.25 mmol, 1.0 equiv) as …
Number of citations: 125 pubs.acs.org
MG Yang, M Beaudoin-Bertrand, Z Xiao… - Journal of Medicinal …, 2021 - ACS Publications
SAR efforts directed at identifying RORγt inverse agonists structurally different from our clinical compound 1 (BMS-986251) led to tricyclic-carbocyclic analogues represented by 3–7 …
Number of citations: 9 pubs.acs.org
L Meng, ZT How, SO Ganiyu, MG El-Din - Journal of Hazardous Materials, 2021 - Elsevier
… (TEMPOL) and model NA compounds - cyclohexanecarboxylic acid (CHA), tetrahydropyran-4-carboxylic acid (T4CA), tetrahydro-2H-thiopyran-4-carboxylic acid (T-2H-T4CA), …
Number of citations: 12 www.sciencedirect.com
Z Luo, L Meng, ZT How, P Chelme-Ayala… - Chemical Engineering …, 2022 - Elsevier
… acid, benzoic acid, tetrahydropyran-4-carboxylic acid, octanoic acid, 4-methylheptanoic acid, 4-methyl-1-cyclohexanecarboxylic acid, tetrahydro-2H-thiopyran-4-carboxylic acid, …
Number of citations: 2 www.sciencedirect.com
A Wlodek, SG Kendrew, NJ Coates, A Hold… - Nature …, 2017 - nature.com
… [2.2.1]heptane-2-carboxylic acid, (1S*,2R*,5R*,6S*)−2-hydroxybicyclo[3.2.1]octane-6-carboxylic acid, tetrahydro-2H-pyran-4-carboxylic acid, tetrahydro-2H-thiopyran-4-carboxylic acid, …
Number of citations: 74 www.nature.com
DC Pryde, R Jones, DS Middleton, BJ Laverty… - Bioorganic & medicinal …, 2010 - Elsevier
In an effort to overcome hERG affinity with a lead compound, several S-oxide and N-oxide analogues were synthesised with a much improved hERG profile but low in vivo absorption. …
Number of citations: 1 www.sciencedirect.com
MM Gomez, MF Colobert, MS Roy, MG Pieters - theses.hal.science
CH bond activation catalyzed by Ruthenium nanoparticles Page 1 HAL Id: tel-02169205 https://theses.hal.science/tel-02169205 Submitted on 1 Jul 2019 HAL is a multi-disciplinary …
Number of citations: 0 theses.hal.science

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